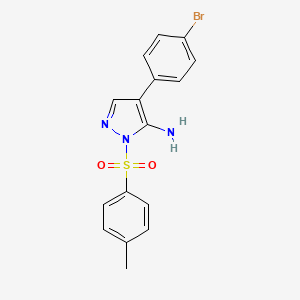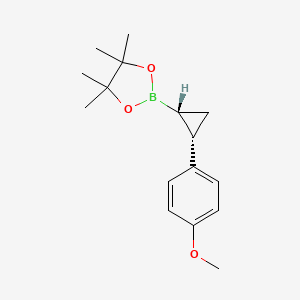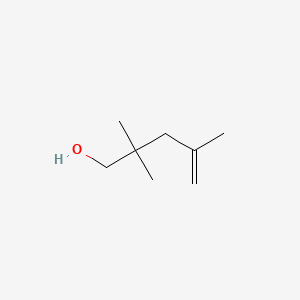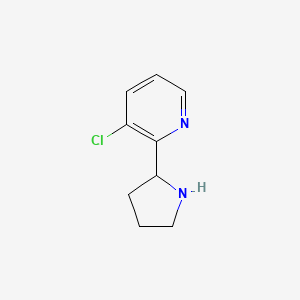
4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Bromination: The introduction of the bromophenyl group can be achieved through an electrophilic aromatic substitution reaction. This involves the reaction of the pyrazole with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Tosylation: The tosyl group is introduced by reacting the pyrazole derivative with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the tosyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-tosylated pyrazoles.
Coupling: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding interactions with hydrophobic pockets in proteins, while the tosyl group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine
- 4-(4-Bromophenyl)-1-mesyl-1H-pyrazol-5-amine
- 4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine
Uniqueness
4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine is unique due to the combination of the bromophenyl and tosyl groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tosyl group enhances the compound’s stability and solubility.
Propiedades
Fórmula molecular |
C16H14BrN3O2S |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine |
InChI |
InChI=1S/C16H14BrN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 |
Clave InChI |
OWEYUKQOYPWPGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate](/img/structure/B15227743.png)

![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)
![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B15227754.png)


![3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15227765.png)

![Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate](/img/structure/B15227785.png)

